molecular formula C18H20N2O3S B14123760 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B14123760
M. Wt: 344.4 g/mol
InChI Key: HIZKYPRXDDSSGU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiophene moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid, followed by further functionalization to introduce the pyrrolidine and phenyl groups . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiophene and pyrrolidine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H20N2O3S/c1-18(23,15-8-5-9-24-15)12-19-17(22)13-10-16(21)20(11-13)14-6-3-2-4-7-14/h2-9,13,23H,10-12H2,1H3,(H,19,22)

InChI Key

HIZKYPRXDDSSGU-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2)(C3=CC=CS3)O

Origin of Product

United States

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